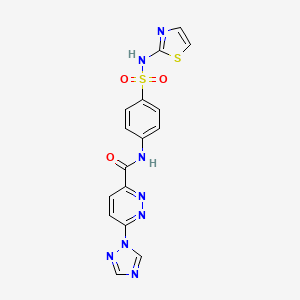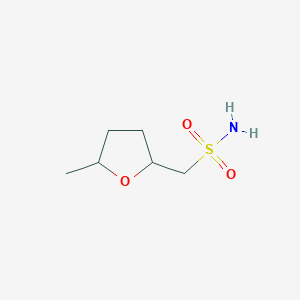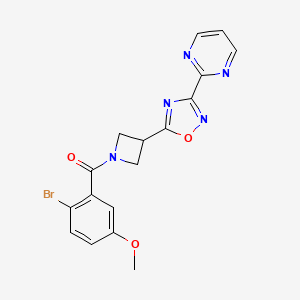![molecular formula C21H29N7O2S B2920391 N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide CAS No. 1172353-73-9](/img/structure/B2920391.png)
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide is a synthetic organic compound known for its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. The structure is characterized by a phenylpiperazine moiety connected to a pyrazolopyrimidine core, making it an interesting subject for scientific research.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . It has been found to exhibit potent inhibitory activity against AChE, with an IC50 value of 0.90 µM . The compound’s mode of action was confirmed by molecular docking studies . The mechanism of inhibition was analyzed by a kinetic study, which indicated that the compound is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . In the healthy brain, AChE hydrolyzes ACh, a neurotransmitter that plays an important role in learning and memory . By inhibiting AChE, the compound increases the level of ACh, thereby enhancing cognitive functions .
Result of Action
The inhibition of AChE by this compound results in an increase in the level of ACh, which enhances cognitive functions . This makes the compound potentially useful for the treatment of AD, a neurodegenerative disease characterized by progressive cognitive decline and memory impairment .
Biochemical Analysis
Biochemical Properties
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide plays a role in biochemical reactions as an acetylcholinesterase inhibitor . It interacts with enzymes such as acetylcholinesterase, exhibiting inhibitory activities . The nature of these interactions involves the compound binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine .
Cellular Effects
The effects of this compound on cells are primarily related to its role as an acetylcholinesterase inhibitor . By inhibiting acetylcholinesterase, it increases the concentration of acetylcholine in the synaptic cleft, influencing cell signaling pathways and gene expression . This can lead to changes in cellular metabolism, particularly in neurons .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with acetylcholinesterase . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine . This leads to an increase in acetylcholine concentration, which can influence gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
Given its role as an acetylcholinesterase inhibitor, it is likely that its effects on cellular function would be observable over time, particularly in in vitro or in vivo studies involving neurons .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are yet to be fully investigated. Given its role as an acetylcholinesterase inhibitor, it is likely that its effects would vary with dosage, with potential threshold effects and possible toxic or adverse effects at high doses .
Metabolic Pathways
Given its role as an acetylcholinesterase inhibitor, it is likely that it would interact with enzymes and cofactors involved in the metabolism of acetylcholine .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are yet to be fully investigated. Given its biochemical properties, it is likely that it would interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Given its biochemical properties, it is likely that it would be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide involves multiple steps:
Starting Material Preparation: : The synthesis typically starts with commercially available chemicals.
Formation of Pyrazolopyrimidine Core: : This step involves the condensation of appropriate pyrazole and pyrimidine derivatives under basic conditions.
Attachment of Phenylpiperazine: : The phenylpiperazine is attached via nucleophilic substitution or coupling reactions.
Final Sulfonamide Formation: : The butane-1-sulfonyl chloride is then reacted with the intermediate compound under basic or acidic conditions to form the final sulfonamide product.
Industrial Production Methods
Large-scale production follows a similar multi-step synthetic route but optimized for cost-efficiency and yield. Methods like continuous flow synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : It can undergo oxidation reactions, particularly at the phenyl ring or pyrazole nitrogen.
Reduction: : The compound can be reduced at the sulfonamide or heterocyclic rings under specific conditions.
Substitution: : Various substituents can be introduced or exchanged at multiple sites of the molecule using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Employs reducing agents such as lithium aluminium hydride or hydrogenation over a metal catalyst.
Substitution: : Reagents like alkyl halides, acid chlorides, or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation Products: : Formation of N-oxides or sulfoxides.
Reduction Products: : Formation of amines or reduced sulfonamides.
Substitution Products: : Formation of various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis, aiding in the development of complex molecular architectures.
Biology
It is used in biochemical assays to study receptor-ligand interactions, enzyme inhibition, and signaling pathways.
Medicine
Potential therapeutic applications include its use as a pharmacophore in the development of drugs for neurological disorders, cardiovascular diseases, and antimicrobial agents.
Industry
The compound can be utilized in the manufacturing of specialty chemicals, agrochemicals, and materials science applications.
Comparison with Similar Compounds
Compared to other phenylpiperazine derivatives and pyrazolopyrimidine compounds, N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide is unique due to its specific combination of functional groups which confer distinct chemical properties and biological activities.
List of Similar Compounds
Phenylpiperazine Derivatives: : 4-phenylpiperazine, N-(4-(4-phenylpiperazin-1-yl)butyl)-sulfonamide.
Pyrazolopyrimidine Compounds: : Pyrazolopyrimidine, N-(4-pyrimidin-5-yl)butane-1-sulfonamide.
This compound’s multifaceted nature makes it an intriguing subject of study, opening doors to numerous scientific and industrial applications.
Properties
IUPAC Name |
N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O2S/c1-2-3-15-31(29,30)25-9-10-28-21-19(16-24-28)20(22-17-23-21)27-13-11-26(12-14-27)18-7-5-4-6-8-18/h4-8,16-17,25H,2-3,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGRYJRKMJWKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

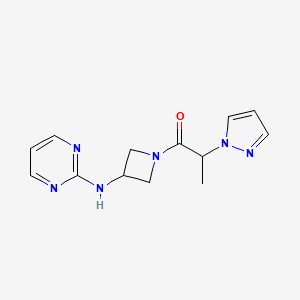

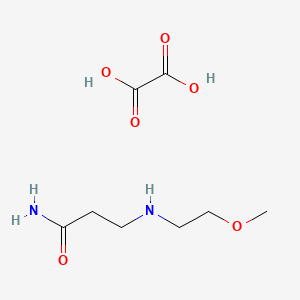
![N-(2,4-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2920316.png)
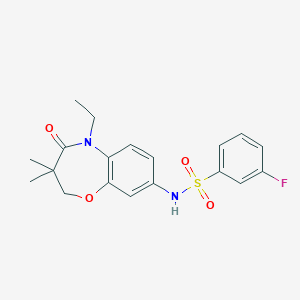
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2920318.png)
![2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2920319.png)

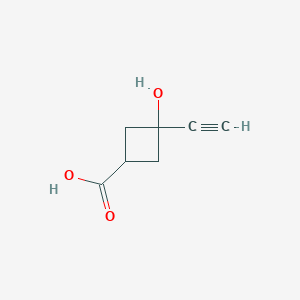
![N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2920325.png)
